(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid

Neuronal nitric oxide synthase (nNOS) Oral bioavailability Metabolic stability

(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid (CAS 2165595-41-3; molecular formula C₅H₅F₂NO₃; MW 165.09) is a chiral, non-proteinogenic, fluorinated γ‑lactam (5‑oxopyrrolidine) derivative. The compound features a gem‑difluoro substitution at the 4‑position adjacent to the lactam carbonyl.

Molecular Formula C5H5F2NO3
Molecular Weight 165.09 g/mol
Cat. No. B13066706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid
Molecular FormulaC5H5F2NO3
Molecular Weight165.09 g/mol
Structural Identifiers
SMILESC1C(NC(=O)C1(F)F)C(=O)O
InChIInChI=1S/C5H5F2NO3/c6-5(7)1-2(3(9)10)8-4(5)11/h2H,1H2,(H,8,11)(H,9,10)/t2-/m1/s1
InChIKeyPBRKTVZHQNLFAU-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid – A Chiral gem-Difluoro-γ-Lactam Building Block for Rational Drug Design


(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid (CAS 2165595-41-3; molecular formula C₅H₅F₂NO₃; MW 165.09) is a chiral, non-proteinogenic, fluorinated γ‑lactam (5‑oxopyrrolidine) derivative. The compound features a gem‑difluoro substitution at the 4‑position adjacent to the lactam carbonyl . This unique difluorolactam scaffold combines the conformational rigidity of a pyrrolidine ring with the strong electron‑withdrawing effect of the CF₂ group, which modulates the pKₐ of the lactam NH and enhances metabolic stability [1]. The (2R) absolute stereochemistry at the carboxyl‑bearing carbon distinguishes it from its (2S) enantiomer (CAS 1932456-62-6) and racemic mixtures (e.g., CAS 1822546-72-4), with demonstrated consequences for target binding orientation and selectivity in enzyme inhibition [1].

Why (2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid Cannot Be Replaced by Non‑Fluorinated or Mono‑Fluorinated Pyrrolidine Analogs


Non‑fluorinated 5‑oxopyrrolidine‑2‑carboxylic acids (e.g., D‑ or L‑pyroglutamic acid) lack the gem‑difluoro motif that critically depresses the lactam NH pKₐ, alters ring conformation, and blocks oxidative metabolism at the 4‑position [1]. Mono‑fluoro or 3,3‑difluoro regioisomers produce distinct electronic and steric environments that shift the pyrrolidine ring puckering equilibrium and change the spatial presentation of the carboxyl and ketone pharmacophores [2]. The (2R) enantiomer further provides a binding mode advantage over the (2S) form in targets where the (R,R)‑configured pyrrolidine scaffold achieves superior potency and selectivity, as demonstrated for neuronal nitric oxide synthase (nNOS) inhibitors [1]. Generic substitution with racemic 4,4‑difluoro‑5‑oxopyrrolidine‑2‑carboxylic acid (CAS 1822546-72-4) therefore introduces an enantiomeric impurity that can degrade assay reproducibility and confound structure–activity relationship (SAR) interpretation .

Quantitative Differentiation Evidence: (2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid vs. Comparators


Gem-Difluoro Substitution Confers Oral Bioavailability: 22% vs. 0% for the Non-Fluorinated Parent

In a series of pyrrolidine-based nNOS inhibitors, introduction of a gem‑CF₂ moiety into the inhibitor scaffold (exemplifying the 4,4‑difluoro‑5‑oxopyrrolidine motif) rescued oral bioavailability. The difluorinated compound achieved 22% oral bioavailability in rats, whereas the des‑fluoro parent compound showed essentially 0% oral bioavailability [1]. The gem‑CF₂ group also contributed to high nNOS potency (Kᵢ = 36 nM) and extraordinary selectivity over eNOS (3800‑fold) and iNOS (1400‑fold) [1]. These data provide direct evidence that the 4,4‑difluoro‑5‑oxopyrrolidine scaffold is not interchangeable with non‑fluorinated pyrrolidine analogues when in vivo pharmacokinetic performance is required.

Neuronal nitric oxide synthase (nNOS) Oral bioavailability Metabolic stability

EP4 Receptor Agonist Potency: EC₅₀ = 0.038 nM for a Difluorolactam-Containing Agonist

Patent US9180116 discloses difluorolactam compounds as EP4 receptor‑selective agonists wherein the 4,4‑difluoro‑5‑oxopyrrolidine core is the essential pharmacophoric element. The lead compound from this series, KMN‑159, exhibits an EP4 receptor EC₅₀ of 0.038 ± 0.037 nM in a SEAP reporter assay [1]. In functional osteoblast differentiation assays using rat bone marrow cells, KMN‑159 induced complete osteoblastic differentiation at low nanomolar concentrations, with alkaline phosphatase (ALP) activation detectable after as little as 30 min of compound exposure [2]. ALP induction was blocked by an EP4 antagonist but not by EP1 or EP2 antagonists, confirming EP4‑selective pharmacology [2]. The difluoro‑5‑oxopyrrolidine scaffold is structurally required; non‑fluorinated lactam analogs lack the conformational bias and electronic properties needed to achieve this combination of sub‑nanomolar potency and receptor subtype selectivity.

EP4 receptor Prostaglandin receptor agonism Bone anabolic agent

Stereochemical Configuration Drives Enzyme Potency: (R,R) Scaffold Is More Potent than (S,S) for nNOS

Xue et al. (2010) systematically compared enantiomerically pure (R,R)‑ vs. (S,S)‑configured pyrrolidine‑based nNOS inhibitors and found that the (R,R) inhibitors showed much better potency and selectivity [1]. The most potent (R,R)‑configured compound incorporating the gem‑difluoro motif achieved a Kᵢ of 36 nM for nNOS, with 3800‑fold selectivity over eNOS and 1400‑fold over iNOS [1]. This demonstrates that the (2R) absolute configuration of the pyrrolidine ring—as present in (2R)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid—is a prerequisite for optimal target engagement in certain enzyme active sites. MM‑PBSA calculations confirmed that the (R,R) inhibitors adopt a distinct binding orientation compared to the (S,S) enantiomers [1].

Enantioselectivity nNOS inhibition Chiral recognition

Irreversible Proline Oxidase Inhibition by 4,4-Difluoroproline: Distinct Mechanism from Non-Fluorinated Proline

4,4-Difluoro‑L‑proline—the reduced‑ring analog of the target compound—has been demonstrated to act as an irreversible inhibitor of proline oxidase, whereas the natural substrate L‑proline is reversibly oxidized [1][2]. The difluoro substitution at the 4‑position is essential for this switch from substrate to irreversible inhibitor. Although this evidence is derived from the 4,4‑difluoroproline scaffold (lacking the 5‑oxo group), it establishes a class‑level principle that gem‑difluoro substitution at the pyrrolidine 4‑position fundamentally alters enzyme recognition: converting a metabolic substrate into a covalent or tight‑binding inhibitor [2]. The 5‑oxo group in (2R)-4,4‑difluoro-5‑oxopyrrolidine‑2‑carboxylic acid adds a second electrophilic center (the lactam carbonyl), providing an additional warhead for protease active‑site serine targeting .

Proline oxidase Irreversible inhibition Mechanism-based inhibitor

High-Value Application Scenarios for (2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid in Drug Discovery


Design of Orally Bioavailable nNOS Inhibitors for Neurodegenerative Disease

The gem‑difluoro‑5‑oxopyrrolidine scaffold is the enabling motif for achieving oral bioavailability in pyrrolidine‑based nNOS inhibitors. Procurement of the (2R) enantiomer supports synthesis of (R,R)‑configured leads that combine 36 nM nNOS potency with 3800‑fold eNOS selectivity and 22% rat oral bioavailability—a pharmacokinetic profile unattainable with non‑fluorinated pyrrolidine analogs [1].

EP4 Receptor Agonist Development for Bone Anabolic Therapy

The difluorolactam core exemplified by (2R)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid is the essential pharmacophore of KMN‑159‑class EP4 agonists achieving EC₅₀ = 0.038 nM. This scaffold enables local bone formation without systemic EP4 activation side effects, as confirmed by EP4‑selective ALP induction in rat bone marrow cells [1][2]. Non‑fluorinated 5‑oxopyrrolidine analogs cannot recapitulate this potency–selectivity profile.

Protease Inhibitor Discovery: Covalent Warhead Peptidomimetics

The 5‑oxo (lactam) carbonyl serves as an electrophilic warhead for covalent modification of catalytic serine residues in serine proteases (including HCV NS3/4A), while the 4,4‑difluoro substitution enhances metabolic stability and modulates NH acidity for improved target hydrogen‑bonding [1]. The (2R) configuration ensures proper presentation of the carboxyl‑derived P1/P2 moiety for protease S1 pocket recognition [2].

¹⁹F NMR Probe Development for Conformational Analysis

The gem‑CF₂ group at the 4‑position serves as a sensitive ¹⁹F NMR reporter of pyrrolidine ring conformation in peptides and proteins, exploiting the distinct chemical shifts of cis vs. trans amide rotamers [1]. The (2R)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid scaffold combines this NMR probe capability with a reactive ketone handle for bioconjugation or further derivatization.

Quote Request

Request a Quote for (2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.